Rizatriptan N10-Oxide-d6 is a stable isotope-labeled derivative of Rizatriptan, which is a medication primarily used for the acute treatment of migraine headaches. As a member of the triptan class, Rizatriptan functions as a selective agonist for the serotonin 5-HT1 receptor, effectively narrowing blood vessels in the brain and alleviating migraine symptoms. The compound is particularly valuable in pharmacological research and clinical studies due to its isotopic labeling, which facilitates tracing and quantification in various biochemical assays.
Rizatriptan N10-Oxide-d6 is classified under pharmaceutical compounds, specifically as an active pharmaceutical ingredient (API) within the triptan category. It is synthesized from Rizatriptan, which was developed by Merck & Co. as a treatment for migraines. The compound's chemical structure includes deuterium atoms, which are isotopes of hydrogen, making it useful for studies requiring precise tracking of molecular interactions and metabolic pathways.
The synthesis of Rizatriptan N10-Oxide-d6 typically involves the oxidation of Rizatriptan to introduce an oxide functional group at the nitrogen atom in the ten position of the molecule. Common methods for such transformations include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of Rizatriptan N10-Oxide-d6.
Rizatriptan N10-Oxide-d6 has a molecular formula of with a molecular weight of approximately 291.38 g/mol. The incorporation of deuterium results in distinct NMR signals that can be used for structural elucidation.
Rizatriptan N10-Oxide-d6 can undergo several chemical reactions typical for nitrogen oxides, including:
Reactions involving Rizatriptan N10-Oxide-d6 are generally carried out under controlled laboratory conditions to prevent unwanted side reactions. The use of inert atmospheres during synthesis helps maintain stability.
Rizatriptan N10-Oxide-d6 functions similarly to its parent compound by acting on serotonin receptors in the brain. The mechanism involves:
Data from pharmacological studies indicate that isotopic labeling does not significantly alter the mechanism compared to non-labeled Rizatriptan.
Relevant analyses include spectroscopic methods (NMR, mass spectrometry) confirming both purity and identity.
Rizatriptan N10-Oxide-d6 is primarily utilized in:
Rizatriptan N10-Oxide-d6 (CAS 1261392-57-7) is a deuterium-labeled derivative of the primary pharmacologically active metabolite of Rizatriptan. Its molecular formula is C15H13D6N5O, with a molecular weight of 291.4 g/mol. The compound features six deuterium atoms exclusively located on the two N-methyl groups of the ethanamine oxide moiety, resulting in the chemical name: 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N-bis(methyl-d3)ethan-1-amine oxide [1] [7]. The deuteration pattern is confirmed by the SMILES notation: O=[N](C([2H])([2H])[2H])(C([2H])([2H])[2H])CCC1=CNC2=CC=C(CN3C=NC=N3)C=C12
[1]. This specific labeling replaces all six hydrogen atoms of the terminal dimethylamino group (-N(CH3)2) with deuterium, forming -N(CD3)2 [7].
The isotopic enrichment (≥97%) ensures minimal isotopic interference in analytical applications. The structural core retains the indole-triazole pharmacophore linked to the deuterated amine oxide side chain, critical for its recognition as a metabolite reference standard [1] [6].
Table 1: Isotopic Labeling Pattern of Rizatriptan N10-Oxide-d6
Position of Deuteration | Chemical Group | Number of D-Atoms | Mass Contribution |
---|---|---|---|
N10-methyl groups | -N(CD3)2 | 6 | +6 Da vs. non-D |
Indole ring | -C9H6N- | 0 | - |
Triazole linker | -CH2-triazole | 0 | - |
The deuterated form exhibits distinct properties compared to its non-deuterated counterpart (Rizatriptan N10-Oxide, CAS 260435-42-5):
Table 2: Comparative Properties of Deuterated and Non-Deuterated Forms
Property | Rizatriptan N10-Oxide-d6 | Rizatriptan N10-Oxide | Significance |
---|---|---|---|
CAS No. | 1261392-57-7 | 260435-42-5 | Unique identifier |
Molecular Formula | C15H13D6N5O | C15H19N5O | Isotopic labeling |
Molecular Weight (g/mol) | 291.4 | 284.3 | +7 Da due to D6 |
LogP | 1.945 | 2.002 | Altered partitioning behavior |
Primary Use | Internal standard | Pharmacopeial impurity | Complementary roles in QC |
The physicochemical profile of Rizatriptan N10-Oxide-d6 is defined by the following characteristics:
Table 3: Summary of Key Physicochemical Properties
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Weight | 291.4 g/mol | HRMS |
Formula | C15H13D6N5O | Elemental analysis |
PSA | 75.93 Ų | Computational prediction |
LogP | 1.945 | Reversed-phase HPLC |
Storage Conditions | -20°C, inert atmosphere | Stability studies |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2